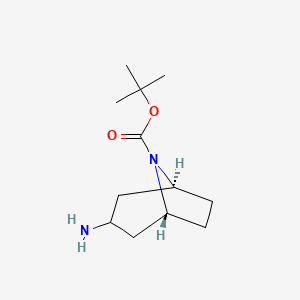
(2R)-2-Deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate is a synthetic organic compound that belongs to the class of glycosides It is characterized by the presence of a pentofuranose ring with a fluorine atom and a methyl group at the second position, and two benzoate groups at the third and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate typically involves multiple steps. One common method starts with the transformation of (2R)-2-deoxy-2-fluoro-2-methyl-D-ribonolactone into (2R)-2-deoxy-2-fluoro-2-methyl-D-ribofuranosyl chloride. This intermediate is then coupled with benzoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of chlorobenzene as a solvent and a Lewis acid as a catalyst are common in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Hydrolysis: The benzoate groups can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Hydrolysis typically requires acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis can produce the corresponding alcohols and acids .
Scientific Research Applications
(2R)-2-Deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of nucleotide metabolism.
Mechanism of Action
The mechanism of action of (2R)-2-Deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate involves its interaction with specific molecular targets. For example, as a prodrug, it can be metabolized into active forms that inhibit viral polymerases, thereby preventing viral replication. The compound’s fluorine and methyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate
- (2R)-2-Deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl Bromide 3,5-Dibenzoate
- (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Bromide 3,5-Dibenzoate
Uniqueness
What sets (2R)-2-Deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate apart from similar compounds is its specific stereochemistry and the presence of the chloride group, which makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1500076-79-8 |
|---|---|
Molecular Formula |
C₂₀H₁₈ClFO₅ |
Molecular Weight |
392.81 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)

![3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144839.png)

![(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1144844.png)

![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B1144850.png)
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)
